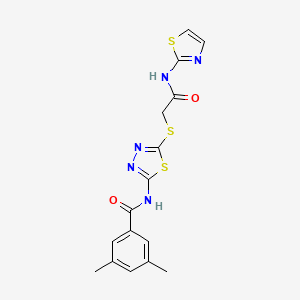

3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

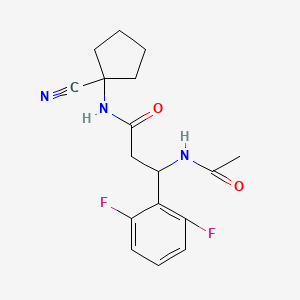

The compound of interest, 3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a derivative of benzamide with potential biological activities. Benzamide derivatives are known to possess a wide range of biological properties, including anticancer activities. The presence of a thiadiazole scaffold in these compounds is significant as it is often associated with important pharmacological properties .

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported using microwave-assisted methods, which provide a facile and solvent-free approach to obtaining these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and their structures confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . Although the specific synthesis of 3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not detailed, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques. In the case of the related compounds, single-crystal X-ray diffraction was used to determine the structure of some derivatives . The molecular docking studies are also performed to predict the probable mechanism of action, which can provide insights into the interaction of these compounds with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, N′-Thioaroyl-N,N-dimethylformamidines, which share structural similarities with the compound of interest, can undergo exchange reactions, hydrolysis, S-methylation, and react with α-bromoketones and ketenes to yield different products such as 5-aroylthiazoles and 6-oxo-6H-1,3-thiazines . These reactions highlight the chemical versatility and reactivity of the thiazole and thiadiazole moieties present in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The synthesized compounds are typically evaluated for their in vitro anticancer activity, and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted computationally to assess their drug-like behavior . The presence of dimethylamino groups in some benzamide derivatives has been associated with anti-inflammatory activity, and their effects on myocardial function have been evaluated, indicating the potential for diverse biological activities .

Scientific Research Applications

Corrosion Inhibition

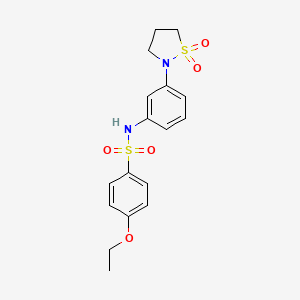

One significant application of benzothiazole derivatives, which share structural similarities with the compound , is in corrosion inhibition. These compounds have been studied for their effectiveness in protecting steel against corrosion in acidic environments. Their corrosion inhibition properties are attributed to their ability to form stable adsorptive films on the metal surface, providing a barrier against corrosive agents. This characteristic is crucial for extending the lifespan of metal structures and components in various industrial applications, including oil and gas pipelines, water treatment facilities, and chemical processing plants (Hu et al., 2016).

Anticancer Research

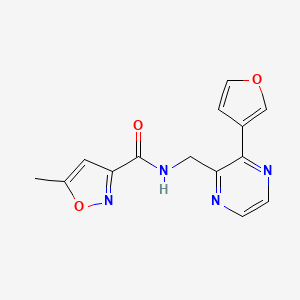

Thiadiazole and benzamide derivatives are extensively researched for their potential anticancer properties. A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising in vitro anticancer activity against several human cancer cell lines. These compounds exhibited significant growth inhibitory effects, suggesting their potential as therapeutic agents for cancer treatment. Such research is pivotal in the ongoing search for more effective and targeted cancer therapies, highlighting the compound's relevance in medicinal chemistry and oncology (Tiwari et al., 2017).

properties

IUPAC Name |

3,5-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S3/c1-9-5-10(2)7-11(6-9)13(23)19-15-20-21-16(26-15)25-8-12(22)18-14-17-3-4-24-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGGGSOPIGFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)

![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)